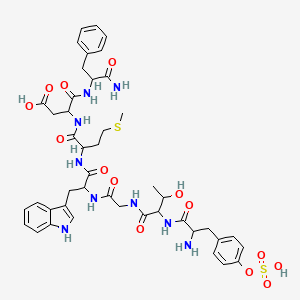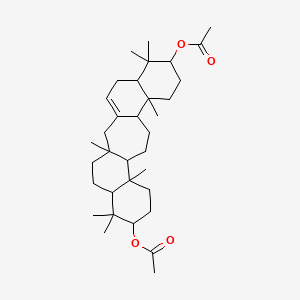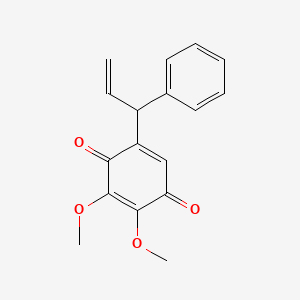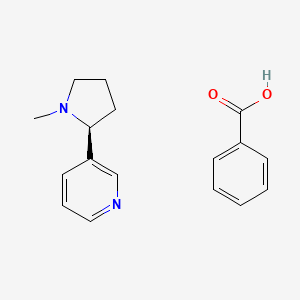![molecular formula C46H56N10O10 B12294357 2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 2-アミノ-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-アミノ-3-(4-ヒドロキシフェニル)プロパノイル]アミノ]プロパノイルアミノ]アセチル]アミノ]-3-フェニルプロパノイル]ヒドラジニル]-1-オキソ-3-フェニルプロパン-2-イル]アミノ]-2-オキソエチル]アミノ]-1-オキソプロパン-2-イル]-3-(4-ヒドロキシフェニル)プロパンアミド は、アミン、アミド、フェニル基など、複数の官能基を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。一般的な合成経路には以下が含まれます。
アミド結合の形成: このステップでは、アミンとカルボン酸誘導体(酸クロリドや無水物など)を反応させてアミド結合を形成します。
ヒドラジンカップリング:
フェニル基の導入: フェニル基は、通常、フリーデル・クラフツのアシル化またはアルキル化反応によって導入されます。
最終的な組み立て: 最終的な化合物は、一連の縮合反応によって組み立てられ、中間生成物は制御された条件下で結合されます。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が求められるでしょう。これには、自動反応器、連続フロー化学、その他の高度な技術を使用してプロセスを合理化することが含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: フェノール基は、適切な条件下でキノンに酸化される可能性があります。
還元: カルボニル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
置換: アミン基は求核置換反応に関与し、他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: 塩基の存在下でのハロアルカンまたは酸塩化物。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件によって異なります。たとえば、フェノール基の酸化はキノンを生成し、カルボニル基の還元はアルコールを生成します。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 複数の官能基を持つため、酵素と基質の相互作用を研究するためのプローブとして。
医学: 複雑な構造と潜在的な生物活性のため、薬物候補として使用される可能性があります。
工業: 特定の特性を持つ新素材の開発に使用します。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions due to its multiple functional groups.
Medicine: Potential use as a drug candidate due to its complex structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
作用機序
この化合物が作用を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、複数の官能基を通じて酵素や受容体に相互作用し、細胞プロセスに変化をもたらす可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似化合物の比較
類似化合物
2-アミノ-3-(4-ヒドロキシフェニル)プロパンアミド: より少ない官能基を持つ、より単純なアナログ。
N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-アミノ-3-(4-ヒドロキシフェニル)プロパノイル]アミノ]プロパノイルアミノ]アセチル]アミノ]-3-フェニルプロパノイル]ヒドラジニル]-1-オキソ-3-フェニルプロパン-2-イル]アミノ]-2-オキソエチル]アミノ]-1-オキソプロパン-2-イル]-3-(4-ヒドロキシフェニル)プロパンアミド: 類似の構造を持つが、官能基が異なる化合物。
独自性
2-アミノ-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-アミノ-3-(4-ヒドロキシフェニル)プロパノイル]アミノ]プロパノイルアミノ]アセチル]アミノ]-3-フェニルプロパノイル]ヒドラジニル]-1-オキソ-3-フェニルプロパン-2-イル]アミノ]-2-オキソエチル]アミノ]-1-オキソプロパン-2-イル]-3-(4-ヒドロキシフェニル)プロパンアミド の独自性
類似化合物との比較
Similar Compounds
2-amino-3-(4-hydroxyphenyl)propanamide: A simpler analog with fewer functional groups.
N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
特性
分子式 |
C46H56N10O10 |
|---|---|
分子量 |
909.0 g/mol |
IUPAC名 |
2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66) |
InChIキー |
DESSEGDLRYOPTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)

![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)


![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)


![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)


